

# A Technical Guide to the Discovery and History of Nitrazolam

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**Nitrazolam**, a potent triazolobenzodiazepine. Initially synthesized during pharmaceutical research in the 1970s, **Nitrazolam** was never commercially marketed and has since emerged as a designer drug or new psychoactive substance (NPS). This guide details its history, physicochemical properties, pharmacology, and the experimental methodologies used for its synthesis and analysis. The content is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and detailing key experimental protocols.

#### Introduction

Nitrazolam is a synthetic depressant substance of the triazolobenzodiazepine (TBZD) chemical class.[1] Structurally, it is a derivative of benzodiazepines, closely related to prescription medications like nitrazepam and alprazolam, as well as other designer benzodiazepines such as clonazolam and flunitrazolam.[1][2] Although its synthesis and central nervous system depressant activity were first described in the 1970s, it has gained notoriety in recent years through its sale online as a "research chemical".[2][3] Its high potency and unregulated status present significant challenges to public health and forensic toxicology. [3][4]

# **History and Discovery**

**Nitrazolam** was first synthesized and characterized by J.B. Hester, Jr. of The Upjohn Company. The synthesis was detailed in a patent filed in 1974 and granted on October 19,



1976.[1][5] The patent, titled "6-Phenyl-4H-s-triazolo[4,3-a][6][7]benzodiazepines," described a series of compounds, including **Nitrazolam**, that exhibited central nervous system depressant activity, indicating their potential as sedatives, anxiolytics, anticonvulsants, and muscle-relaxing agents.[8] Despite this early research, **Nitrazolam** was never developed into a commercial pharmaceutical product.

Decades after its initial synthesis, **Nitrazolam** emerged on the illicit drug market. It was first formally identified by forensic laboratories in 2015.[3] As a "designer drug," it exists in a legal gray area in some jurisdictions, created by modifying the chemical structure of controlled substances to produce similar effects while circumventing existing drug laws.[3] It is typically sold online in powder, tablet, or liquid form for "research purposes only" to bypass regulations.

The legal status of **Nitrazolam** varies by country and is subject to change as legislation adapts to the emergence of NPS.

Jurisdiction	Legal Status	Citation
United Kingdom	Class C drug under the Misuse of Drugs Act 1971 (amendment May 2017).	[1]
Germany	Controlled under the New Psychoactive Substances Act (NpSG) for industrial and scientific use only.	[1]
United States	Not federally scheduled, but may be considered an analogue of a Schedule IV substance under the Federal Analogue Act.	[2]
Canada	Listed as a Schedule IV substance.	[1]

# **Physicochemical Properties**



**Nitrazolam** is a yellow solid material.[2] Its key chemical identifiers and properties are summarized below.

Property	Value	Citation
IUPAC Name	1-methyl-8-nitro-6-phenyl-4H- [6][7][9]triazolo[4,3-a][6] [7]benzodiazepine	[1]
CAS Number	28910-99-8	[1]
Chemical Formula	C17H13N5O2	[1][2]
Molar Mass	319.324 g·mol⁻¹	[1]
Exact Mass	319.1069 g·mol <sup>-1</sup> (Calculated [M+H] <sup>+</sup> : 320.1142)	[2]

## **Pharmacology**

Like all benzodiazepines, **Nitrazolam** exerts its effects by modulating the function of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][10] It acts as a positive allosteric modulator by binding to the benzodiazepine site, a specific location at the interface between the  $\alpha$  and  $\gamma$  subunits of the heteropentameric GABA-A receptor.[3][11] This binding event does not open the receptor's chloride channel directly but increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[12][13] The resulting potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, producing the characteristic depressant effects.[13][14]

# **Quantitative Pharmacological Data**

Publicly available, peer-reviewed quantitative data on the binding affinity (e.g., K<sub>i</sub>, IC<sub>50</sub>) of **Nitrazolam** at the GABA-A receptor is limited. However, early in vivo research provided a comparative measure of its potency against diazepam. More recent quantitative structure-activity relationship (QSAR) modeling has also been used to predict its binding affinity.[15]



Parameter	Nitrazolam	Diazepam	Notes	Citation
Anticonvulsant Potency	Several times more potent	Baseline	Based on antagonism of electroshock-induced tonic-extensor convulsions in mice.	[1][16]
Sedative Potency	Less potent	Baseline	Based on prevention of the righting reflex in mice.	[1]
Predicted GABA- A Binding Affinity (log 1/c)	High (specific value not reported)	N/A	Based on a  QSAR model developed for designer benzodiazepines .	[15]

## **Metabolism and Pharmacokinetics**

In vitro studies using pooled human liver microsomes (pHLM) have been conducted to identify the primary Phase I metabolic pathways of **Nitrazolam**.[7]

- Reduction: The primary metabolic route is the reduction of the 7-nitro group to form 8aminonitrazolam. This is a common pathway for nitrobenzodiazepines.[17]
- Hydroxylation: A monohydroxylated metabolite has also been detected, though the exact position of hydroxylation (likely at the 4- or α-position) has not been definitively confirmed.
   [17]

These Phase I metabolites are likely to undergo subsequent Phase II conjugation (e.g., glucuronidation) in vivo before excretion.[17]

# **Key Experimental Protocols**

#### Foundational & Exploratory





A method for the microscale synthesis of **Nitrazolam** for use as a reference standard has been described, starting from 2-amino-5-nitrobenzophenone.[4]

- Starting Material: 2-amino-5-nitrobenzophenone.
- Reaction Sequence: The synthesis involves a multi-step process utilizing polymer-supported reagents to facilitate purification.
- Final Step (Cyclization): The formation of the 1,2,4-triazole ring is achieved within the injector of a gas chromatography-mass spectrometry (GC-MS) instrument, demonstrating a rapid method for producing a qualitative reference standard.[4]

The following is a representative protocol for studying the Phase I metabolism of **Nitrazolam** using pooled human liver microsomes.[7][18][19]

- Incubation Mixture: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), Nitrazolam (e.g., 1-10 μM), and a phosphate buffer (pH 7.4).
- Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system.
- Termination: After a set incubation period (e.g., 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
- Analysis: Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or LC-QTOF.

A representative protocol for a competitive radioligand binding assay to determine the affinity of **Nitrazolam** for the benzodiazepine site on the GABA-A receptor.[6][20][21]

- Membrane Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex, which are rich in GABA-A receptors.
- Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

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- Incubation: Incubate the membrane preparation (e.g., 100 μg protein) with a fixed concentration of a radioligand specific for the benzodiazepine site (e.g., [³H]-flumazenil or [³H]-flunitrazepam) and varying concentrations of the unlabeled competitor drug (Nitrazolam).
- Equilibrium: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC<sub>50</sub> value (concentration of Nitrazolam that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

The Maximal Electroshock (MES) test is a standard preclinical model for assessing anticonvulsant activity, relevant to generalized tonic-clonic seizures.[22][23]

- Animals: Use adult male mice or rats.
- Drug Administration: Administer Nitrazolam or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Stimulation: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip electrodes. The current is suprathreshold, sufficient to induce a tonic hindlimb extension in all vehicle-treated animals.
- Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
- Data Analysis: Calculate the ED<sub>50</sub> (the dose that protects 50% of the animals from the tonic hindlimb extension).



Forensic laboratories use chromatographic methods coupled with mass spectrometry for the definitive identification of **Nitrazolam**.[2][24][25][26]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:[2]

Parameter	Specification
Instrument	Agilent 5975 Series GC/MSD System
Column	Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm)
Carrier Gas	Helium (1 mL/min)
Injection Port Temp.	265 °C
Oven Program	60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min
Injection Type	Splitless (1 μL)

| Mass Scan Range | 40-550 m/z |

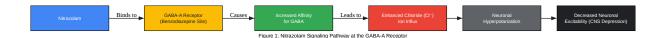
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Parameters:[2]

Parameter	Specification
Instrument	Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm)
Mobile Phase A	10 mM Ammonium formate (pH 3.0)
Mobile Phase B	0.1% Formic acid in Acetonitrile/Methanol (50:50)
Gradient	Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min
Injection Volume	10 μL



| TOF MS Scan Range | 100-510 Da |

#### **Visualizations**



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Figure 1: Nitrazolam Signaling Pathway at the GABA-A Receptor

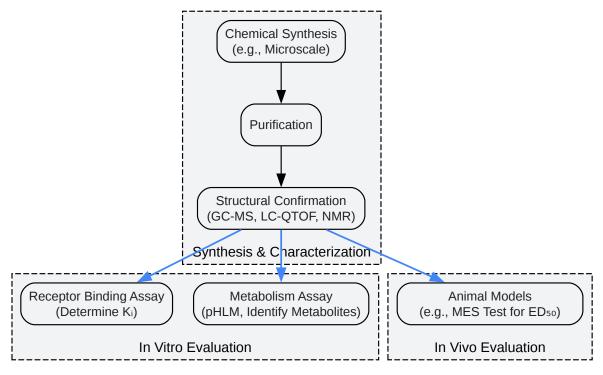


Figure 2: General Experimental Workflow for Nitrazolam Analysis

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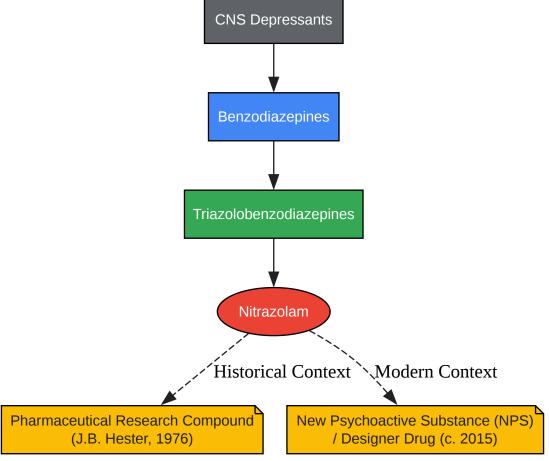


Figure 3: Historical and Functional Classification of Nitrazolam

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Figure 3: Historical and Functional Classification of Nitrazolam

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